molecular formula C19H28O2 B15346894 Androsta-3,5-diene-3 b,17b-diol

Androsta-3,5-diene-3 b,17b-diol

Cat. No.: B15346894
M. Wt: 288.4 g/mol
InChI Key: VOJYMJJLJDDANC-XZIMXZIZSA-N
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Description

Androsta-3,5-diene-3 b,17b-diol is a synthetic anabolic-androgenic steroid closely related to naturally occurring androgens. It is a derivative of androstenediol, which is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-3,5-diene-3 b,17b-diol typically involves the chemical modification of androstenediol. The process may include steps such as hydrogenation, oxidation, and reduction reactions under controlled conditions to achieve the desired structural changes.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure purity and yield. The production process is carried out in specialized facilities with stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Androsta-3,5-diene-3 b,17b-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various halogenating agents like bromine (Br2) and iodine (I2) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications.

Scientific Research Applications

Androsta-3,5-diene-3 b,17b-diol has several scientific research applications, including:

  • Chemistry: Used as a precursor in the synthesis of other steroid compounds.

  • Biology: Studied for its effects on hormone regulation and its potential as a therapeutic agent.

  • Medicine: Investigated for its anabolic and androgenic properties, which may be beneficial in treating conditions such as muscle wasting and hormonal imbalances.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Androsta-3,5-diene-3 b,17b-diol is similar to other androgens such as testosterone, androstenedione, and DHEA. it has unique structural features that distinguish it from these compounds. For example, its specific arrangement of double bonds and hydroxyl groups may confer different biological activities and metabolic stability.

Comparison with Similar Compounds

  • Testosterone

  • Androstenedione

  • DHEA

  • Androstenediol

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,11,14-17,20-21H,4-10H2,1-2H3/t14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

VOJYMJJLJDDANC-XZIMXZIZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(=C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)O)C

Origin of Product

United States

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